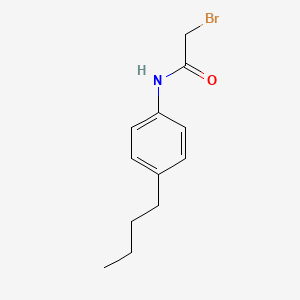

2-bromo-N-(4-butylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIQZVLJCUNXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Safety, Handling, and Reactivity Profile of 2-Bromo-N-(4-butylphenyl)acetamide

This technical guide is structured as a high-level Research Compound Safety Dossier . As a Senior Application Scientist, I have synthesized this document based on the Structure-Activity Relationships (SAR) of alpha-haloacetamides, as specific toxicological data for the 4-butyl derivative is often proprietary or sparse in public registries.

This guide treats 2-bromo-N-(4-butylphenyl)acetamide as a potent electrophilic alkylating agent.

Document Control:

-

Version: 1.0 (Research Use Only)

-

Classification: Electrophilic Alkylating Agent / Skin Sensitizer

Part 1: Executive Technical Summary

This compound is not merely a "hazardous chemical"; it is a cysteine-reactive probe . Structurally, it consists of a lipophilic tail (4-butylphenyl) facilitating membrane permeability, and a reactive warhead (alpha-bromoacetamide).

The Core Hazard Mechanism:

The electrophilic carbon adjacent to the bromine atom (

Part 2: Physicochemical Identity & Predicted Properties

Note: As a specialized research intermediate, experimental constants may vary by synthesis batch. The values below represent high-confidence predicted ranges based on structural analogs (e.g., 2-bromo-N-(4-methylphenyl)acetamide).

Table 1: Chemical Identity & Physical Constants

| Property | Specification / Prediction |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~270.17 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Color | White to Off-White (Yellowing indicates oxidation/hydrolysis) |

| Solubility (Water) | Low (< 0.1 mg/mL) - Driven by the lipophilic butyl chain |

| Solubility (Organic) | High in DMSO, DMF, Dichloromethane, Ethanol |

| Melting Point | Predicted: 95°C – 115°C (Analogous to methyl-variants) |

| Reactivity | Hydrolyzes in aqueous base to release bromide and glycolic acid derivatives |

Part 3: Hazard Identification (SAR Analysis)

Signal Word: DANGER

Primary Hazards (GHS Classification)

Based on the alpha-haloacetamide pharmacophore, the following hazards are intrinsic to the molecule regardless of the butyl substituent:

-

Skin Corrosion/Irritation (Category 1B): The compound alkylates skin proteins upon contact.

-

Skin Sensitization (Category 1): High potential for allergic contact dermatitis. Once sensitized, trace exposure can trigger anaphylactic-type reactions.

-

Serious Eye Damage (Category 1): Irreversible corneal opacity due to protein cross-linking.

-

Acute Toxicity (Oral): Likely toxic if swallowed due to depletion of gastric/systemic glutathione.

The Mechanism of Toxicity

The following diagram illustrates the irreversible alkylation mechanism that dictates both the compound's utility and its danger.

Caption: Figure 1. Mechanism of Action. The electrophilic alpha-carbon undergoes SN2 attack by biological thiols, leading to irreversible protein modification and toxicity.

Part 4: Handling Protocols & Engineering Controls

Expert Insight: Standard latex gloves are insufficient . Haloacetamides can permeate thin latex. Nitrile (minimum 0.11 mm) or double-gloving is the mandatory standard.

Safe Weighing & Solubilization Workflow

-

Engineering Control: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Solvent Choice: Dissolve in DMSO or DMF before adding to aqueous buffers. The butyl chain renders it hydrophobic; adding directly to water will result in precipitation and erratic dosing.

-

Vessel Selection: Use glass or polypropylene. Avoid polystyrene if using high concentrations of DMSO.

Decontamination Solution (The "Quench")

Because this compound is an alkylator, water alone is a poor cleaning agent (hydrolysis is slow). You must chemically "kill" the active site.

-

Preparation: 5% Sodium Thiosulfate or 10% L-Cysteine solution.

-

Protocol: Apply the thiol-rich solution to spills. The thiol acts as a "sacrificial nucleophile," reacting rapidly with the bromo-group to form a harmless, water-soluble thioether.

Part 5: Synthesis & Stability Logic

For researchers synthesizing this compound or analyzing impurities, understanding the pathway is critical for safety.

Caption: Figure 2. Synthesis Pathway. The reaction requires careful temperature control (0°C) to prevent di-alkylation or polymerization.

Part 6: Emergency Response (Self-Validating Protocols)

Ocular Exposure[2][3]

-

Immediate Action: Flush with water for 15 minutes.

-

The "Why": Haloacetamides are lachrymators (tear gas agents). The pain is immediate, but the damage (corneal clouding) is progressive. Do not wait for pain to subside.

Skin Exposure[3][4][5][6]

-

Secondary Action: If available, rinse with a dilute solution of polyethylene glycol (PEG 400) or a specific decontamination solution (like Diphoterine®), as the lipophilic butyl chain makes the compound difficult to remove with water alone.

Spillage (Solid)

-

Isolate: Evacuate the immediate area (dust risk).

-

PPE: Wear respiratory protection (N95 or P100) and double nitrile gloves.

-

Neutralize: Cover powder with damp paper towels soaked in 5% Sodium Thiosulfate .

-

Disposal: Collect as hazardous chemical waste (Halogenated Organic).

Part 7: References

-

BenchChem. (2025).[2][4] A Comprehensive Technical Guide to the Safe Handling and Application of Bromoacetamide Compounds.[4] Retrieved from

-

Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Bromo-N-(4-methylphenyl)acetamide (Analogous Structure). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Bromoacetic acid derivatives and general handling. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-bromo-N-(4-methylphenyl)acetamide (CID 94722). National Library of Medicine. Retrieved from

-

Frontier Specialty Chemicals. (n.d.).[1] N-(2-Bromo-4-nitrophenyl)acetamide Properties and Applications. Retrieved from

Sources

Introduction: Unveiling a Key Building Block in Modern Chemistry

An In-depth Technical Guide to α-Bromo-N-(4-butylphenyl)acetamide A Senior Application Scientist's Perspective on a Versatile Chemical Moiety

α-Bromo-N-(4-butylphenyl)acetamide belongs to the α-haloacetamide class of compounds, a group of reagents characterized by a halogen atom positioned on the carbon adjacent (the "alpha" position) to a carbonyl group. This specific arrangement confers a high degree of reactivity, making these compounds valuable electrophilic building blocks in organic synthesis and key functional groups in medicinal chemistry. The presence of the N-(4-butylphenyl) group provides lipophilicity and specific steric and electronic properties that can be leveraged in targeted molecular design.

This guide provides an in-depth examination of α-bromo-N-(4-butylphenyl)acetamide, moving beyond simple data recitation to explain the underlying chemical principles and practical considerations essential for researchers, scientists, and drug development professionals. We will explore its synthesis, reactivity, and potential applications, with a focus on its role as a covalent modifier in the design of targeted therapeutics.

PART 1: Molecular Profile and Physicochemical Characteristics

The functionality of α-bromo-N-(4-butylphenyl)acetamide is a direct consequence of its molecular architecture. The molecule integrates three key features:

-

The Electrophilic Core : The α-bromoacetyl group is the reactive center. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom polarizes the α-carbon, making it highly susceptible to nucleophilic attack. Bromine's effectiveness as a leaving group further enhances this reactivity.

-

The Amide Linker : The acetamide moiety provides structural rigidity and participates in hydrogen bonding, which can be crucial for molecular recognition and binding within a biological target.

-

The Lipophilic Tail : The 4-butylphenyl group adds significant non-polar character to the molecule, influencing its solubility, membrane permeability, and potential for hydrophobic interactions with target proteins.

Physicochemical Data Summary

While specific experimental data for this exact compound is not broadly published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

| Property | Value (Predicted/Typical) | Source/Analogy |

| Molecular Formula | C₁₂H₁₆BrNO | - |

| Molecular Weight | 270.17 g/mol | - |

| IUPAC Name | 2-bromo-N-(4-butylphenyl)acetamide | - |

| CAS Number | Not assigned (as of Feb 2026) | - |

| Appearance | Off-white to light grey solid | Analogy with similar N-aryl acetamides[1] |

| Melting Point | 100-120 °C (Estimated) | Analogy with similar compounds[2] |

| Solubility | Insoluble in water, soluble in organic solvents (e.g., Chloroform, Acetone, Ethanol) | General property of N-aryl acetamides[3] |

Spectroscopic Signature Analysis

Characterization of α-bromo-N-(4-butylphenyl)acetamide relies on standard spectroscopic techniques. The expected spectral data would include:

-

¹H NMR : Protons on the α-carbon would appear as a singlet at approximately 3.9-4.2 ppm. Aromatic protons of the 4-butylphenyl ring would show a characteristic AA'BB' pattern (two doublets) between 7.0-7.6 ppm. The N-H proton would appear as a broad singlet, typically downfield (>8.0 ppm). The butyl chain would exhibit signals in the upfield region (0.9-2.7 ppm).

-

¹³C NMR : The carbonyl carbon would be observed around 165-170 ppm. The α-carbon attached to bromine would be significantly shifted to ~30-35 ppm. Aromatic carbons would appear in the 120-140 ppm range, and the butyl chain carbons would be found in the 13-35 ppm region.

-

IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the amide at ~1670-1690 cm⁻¹, an N-H stretch around 3250-3350 cm⁻¹, and C-H stretches for the aromatic and aliphatic groups.

-

Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom.[4]

PART 2: Synthesis, Reactivity, and Mechanistic Insights

Synthesis Protocol: Acylation of 4-Butylaniline

The most direct and common method for synthesizing α-bromo-N-(4-butylphenyl)acetamide is the nucleophilic acyl substitution reaction between 4-butylaniline and a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.

Materials:

-

4-Butylaniline

-

Bromoacetyl bromide

-

Anhydrous acetone or Dichloromethane (DCM)

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethanol or Ethyl Acetate/Hexane mixture for recrystallization

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-butylaniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in anhydrous acetone.

-

Cooling : Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and minimize side product formation.

-

Addition of Acylating Agent : Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled, stirring solution. The slow addition prevents a rapid temperature increase.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid byproduct (HBr). The product may precipitate at this stage.

-

Extraction : If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude solid is then purified by recrystallization, typically from ethanol or an ethyl acetate/hexane mixture, to yield the final product.

Caption: General workflow for the synthesis of α-bromo-N-(4-butylphenyl)acetamide.

Core Reactivity: The Alkylating Agent

The primary reactivity of α-bromo-N-(4-butylphenyl)acetamide stems from its function as an alkylating agent.[5] The α-carbon is electrophilic and readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[5][6]

Common nucleophiles include:

-

Thiols (e.g., cysteine residues in proteins)

-

Amines

-

Hydroxides

-

Carboxylates

This reactivity is the cornerstone of its utility in both synthesis and chemical biology. For example, it can be used to synthesize heterocyclic compounds or to covalently label biological molecules.[2]

Caption: Generalized SN2 reaction mechanism for α-bromo-N-(4-butylphenyl)acetamide.

PART 3: Applications in Drug Development and Research

The α-bromoacetamide moiety is a powerful tool in medicinal chemistry, primarily for its ability to form stable, covalent bonds with target proteins. This strategy is employed to achieve irreversible inhibition, which can offer advantages in potency and duration of action over non-covalent inhibitors.

Covalent Inhibition of Protein Targets

Many enzymes and receptor proteins possess nucleophilic amino acid residues in their active or allosteric sites. Cysteine, with its highly nucleophilic thiol side chain, is a common target for electrophilic "warheads" like α-bromoacetamide. By positioning the α-bromo-N-(4-butylphenyl)acetamide molecule correctly within a binding pocket, a covalent bond can be formed with a nearby cysteine, permanently inactivating the protein. The 4-butylphenyl group plays a crucial role here, engaging in hydrophobic interactions to anchor the molecule and orient the reactive α-bromoacetyl group for optimal reaction geometry.

Caption: Pathway of covalent protein inhibition by an α-bromoacetamide warhead.

Role in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs represent a leading-edge modality. These constructs link a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor-associated antigen. The linker chemistry is critical for the stability and efficacy of the ADC. Bromoacetamide moieties have been successfully used as stable alternatives to maleimides for conjugating drug-linkers to cysteine residues on the antibody.[7][8] This results in a more homogenous and stable ADC, which is crucial for therapeutic performance and safety.[8]

PART 4: Safety, Handling, and Toxicology

As a reactive alkylating agent, α-bromo-N-(4-butylphenyl)acetamide must be handled with appropriate care. Based on data for analogous compounds like 4'-Bromoacetanilide and 2-bromoacetamide, it should be considered a hazardous substance.[1][9][10]

Hazard Profile:

-

Skin Corrosion/Irritation : Causes skin irritation.[1][9] Prolonged contact should be avoided.

-

Serious Eye Damage/Irritation : Causes serious eye irritation.[1][9]

-

Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[1][10]

-

Toxicity : May be harmful if swallowed or inhaled.[9][11] Alkylating agents as a class have the potential for mutagenicity, and appropriate precautions should be taken.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders.[10]

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

-

Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Conclusion

α-Bromo-N-(4-butylphenyl)acetamide is more than a simple chemical; it is a versatile and powerful tool for the modern chemist. Its well-defined reactivity as an electrophilic alkylating agent, combined with the tunable properties of its N-aryl substituent, makes it a valuable intermediate in organic synthesis and a potent functional group in the design of covalent inhibitors and advanced bioconjugates. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in both academic research and the development of next-generation therapeutics.

References

-

Plewa, M. J., et al. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

-

National Toxicology Program. (2018). Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products. National Toxicology Program. Available at: [Link]

- BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development. BenchChem.

-

Javed, S. A., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. BenchChem.

-

Sokornova, T., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Available at: [Link]

-

Bar-Zeev, M., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. Drug Discovery Today: Technologies. Available at: [Link]

-

Terauchi, H., et al. (1976). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

-

Shaabani, A., et al. (2019). An efficient synthesis of n-aryl-2-(indol-3-yl)-acetamides via multi-component reaction. HETEROCYCLES. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]

-

Ding, S., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. PubMed. Available at: [Link]

-

Bar-Zeev, M., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. RSC Publishing. Available at: [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Available at: [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Spectroscopic Analysis. Available at: [Link]

-

Maccioni, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

-

Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. Available at: [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. aksci.com [aksci.com]

Methodological & Application

High-Performance Nucleophilic Substitution of 2-Bromo-N-(4-butylphenyl)acetamide

Topic: Nucleophilic Substitution Reactions of 2-Bromo-N-(4-butylphenyl)acetamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This compound is a versatile electrophilic building block widely utilized in the synthesis of local anesthetics, anti-arrhythmic agents, and kinase inhibitors. Its reactivity is defined by the

Introduction & Reactivity Profile

The molecule consists of a lipophilic 4-butylphenyl tail attached to an acetamide core, with a bromine atom at the

-

Electrophilic Center: The carbon bonded to the bromine (

-carbon) is electron-deficient due to the inductive withdrawal of both the bromine and the adjacent carbonyl group. -

Steric Environment: The primary alkyl halide structure allows for rapid S

2 attack. The bulky 4-butylphenyl group is distal to the reaction center, minimizing steric hindrance during the transition state. -

Lipophilicity: The butyl chain significantly increases logP compared to methyl/ethyl analogs, necessitating careful solvent selection (e.g., DMF, THF, or higher alcohols) to ensure solubility of both the substrate and the nucleophile.

Core Mechanism: S 2 Displacement

The reaction proceeds via a concerted bimolecular nucleophilic substitution (S

Key Mechanistic Considerations:

-

Leaving Group Ability: Bromide is a weak base and an excellent leaving group.

-

Side Reactions:

-

Hydrolysis: In the presence of water and strong base, the amide bond may hydrolyze, or the bromide may be displaced by hydroxide to form the

-hydroxy derivative. -

Polyalkylation: When using primary amines, the product contains a nucleophilic secondary amine which can react with another equivalent of the starting material.

-

Visualizing the Reaction Pathways

The following diagram outlines the primary reaction pathways and potential competing side reactions.

Application Note 1: Synthesis of Glycinamide Derivatives (Aminolysis)

Objective: To displace the bromine with a secondary amine (e.g., morpholine, piperidine, or diethylamine) to generate a pharmacologically active glycinamide motif.

Critical Considerations

-

Base Scavenging: The reaction generates HBr.[1] An acid scavenger is required to prevent the protonation of the nucleophilic amine.

-

Stoichiometry: If using a valuable amine, use an auxiliary base (e.g., K

CO

Protocol: Reaction with Morpholine

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or DMF (dry)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, ~270 mg) in anhydrous MeCN (5 mL).

-

Base Addition: Add anhydrous K

CO -

Nucleophile Addition: Add morpholine (1.1 mmol, 96 µL) dropwise while stirring.

-

Reaction: Stir the mixture at 60°C for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The starting bromide (higher R

) should disappear.

-

-

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic salts (KBr, excess K

CO -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove residual salts/DMF.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, eluting with DCM/MeOH).

Application Note 2: Thioether Synthesis (Thiolysis)

Objective: Introduction of a sulfur moiety, common in "click" chemistry applications or for increasing metabolic stability.

Critical Considerations

-

Oxidation Risk: Thiols are prone to oxidation to disulfides. Perform the reaction under an inert atmosphere (Nitrogen/Argon).

-

Nucleophilicity: Thiolates (RS

) are soft, highly effective nucleophiles. The reaction often proceeds rapidly at room temperature.

Protocol: Reaction with Thiophenol

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.05 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: THF or DCM

Step-by-Step Procedure:

-

Inert Setup: Purge a reaction vial with Nitrogen.

-

Dissolution: Dissolve the bromide substrate (1.0 mmol) in dry THF (4 mL).

-

Activation: Add TEA (1.2 mmol, 167 µL) to the solution.

-

Addition: Add thiophenol (1.05 mmol, 108 µL) slowly at 0°C (ice bath) to control exotherm.

-

Reaction: Allow to warm to room temperature and stir for 1 hour.

-

Note: Thiol substitution is significantly faster than amine substitution due to the "soft-soft" interaction with the

-carbon.

-

-

Work-up: Dilute with Ethyl Acetate, wash with 1M NaOH (to remove unreacted thiophenol) and then Brine. Dry over Na

SO

Optimization Strategy: The Finkelstein Modification

If the reaction with a specific nucleophile is sluggish (e.g., sterically hindered amines), the reactivity can be boosted by converting the alkyl bromide to an alkyl iodide in situ.

Mechanism: Iodide (I

Protocol Modification:

-

Add Sodium Iodide (NaI) (0.1 – 0.5 equiv) to the reaction mixture described in the Aminolysis protocol.

-

Use Acetone or Butanone (MEK) as the solvent, as NaI is soluble but NaBr/KBr precipitates, driving the equilibrium forward.

Troubleshooting & Data Analysis

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of amide | Ensure solvents are dry; reduce water content. Avoid strong hydroxide bases (NaOH/KOH); use Carbonates or Tertiary amines. |

| Starting Material Remains | Low Nucleophilicity | Add catalytic NaI (Finkelstein condition). Increase temperature to reflux. Switch solvent to DMF/DMSO (polar aprotic). |

| Multiple Spots on TLC | Over-alkylation | (For primary amines) Use a large excess of amine (5-10 equiv) or use a protecting group strategy. |

| Precipitate in Reaction | Salt formation | This is normal (HBr salt of base). Filter it off during workup. |

Purification Workflow Diagram

Safety & Handling

-

Alkylating Agent:

-Bromoacetamides are potent alkylating agents. They can react with DNA and proteins. Handle with extreme care in a fume hood. -

Lachrymator: Many

-halo ketones and amides are lachrymators (tear gas agents). Wear goggles and avoid inhaling dust/vapors. -

Skin Contact: These compounds can cause severe contact dermatitis. Double-gloving (Nitrile) is recommended.

References

- Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for S 2 mechanism grounding).

- -Haloamides: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

-

Synthesis of N-Aryl-2-bromoacetamides: Gowda, B. T., et al. (2003). "Crystal structure of N-(4-bromophenyl)-2-bromoacetamide." Z. Naturforsch.

- Finkelstein Reaction Applications: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.

-

General Protocol Validation: BenchChem Technical Support. "Nucleophilic Substitution Reactions of 2-Bromo-4-butanolide" (Analogous

-bromo carbonyl reactivity).

Sources

Application Notes and Protocols for the N-Acylation of 4-Butylaniline

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the N-acylation of 4-butylaniline, a key synthetic transformation in the development of pharmaceuticals, agrochemicals, and functional materials. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the underlying chemical principles, empowering researchers to make informed decisions in their experimental design. We will explore the most prevalent and effective methods for amide bond formation, including the use of acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents. Each section includes a discussion of the reaction mechanism, detailed step-by-step protocols, and guidance on product purification and characterization, ensuring a self-validating system for achieving high-yield, high-purity N-acylated products.

Introduction: The Significance of N-Acylation

The N-acylation of anilines is a cornerstone of modern organic synthesis. The resulting N-aryl amides are prevalent structural motifs in a vast array of biologically active molecules and advanced materials. For 4-butylaniline, the introduction of an acyl group to the nitrogen atom can serve multiple purposes:

-

Modulation of Physicochemical Properties: The transformation of the basic amino group into a neutral amide functionality significantly alters the molecule's polarity, solubility, and hydrogen bonding capabilities. This is a critical consideration in drug design for optimizing pharmacokinetic profiles.

-

Bioisosteric Replacement: The amide bond is a common bioisostere for other functional groups, allowing for the fine-tuning of a molecule's interaction with biological targets.

-

Synthetic Handle for Further Functionalization: The amide group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the phenyl ring.

-

Core Structural Element: In many cases, the N-acyl-4-butylaniline structure is the fundamental scaffold of the final target molecule, contributing directly to its desired properties.

This guide will provide the foundational knowledge and practical protocols to successfully perform the N-acylation of 4-butylaniline, enabling researchers to confidently incorporate this critical building block into their synthetic strategies.

Foundational Principles: Understanding the N-Acylation Reaction

The N-acylation of 4-butylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The general mechanism proceeds through a tetrahedral intermediate, followed by the departure of a leaving group to yield the stable amide product.

Several factors influence the rate and success of the reaction, including the reactivity of the acylating agent, the basicity of the reaction medium, and the steric and electronic properties of both the aniline and the acylating agent. The butyl group at the para position of the aniline ring is an electron-donating group, which slightly increases the nucleophilicity of the amino group compared to unsubstituted aniline.

Protocol I: N-Acylation with Acyl Chlorides (Schotten-Baumann Reaction)

The use of acyl chlorides is a highly reliable and widely employed method for N-acylation due to their high reactivity. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a classic and effective procedure.[1][2] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 4-butylaniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[3] The intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to form the N-acylated product.[3]

Diagram: Mechanism of the Schotten-Baumann Reaction

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

This protocol describes the general procedure for the N-acylation of 4-butylaniline with an acyl chloride.

Materials:

-

4-Butylaniline

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

10% aqueous sodium hydroxide (NaOH) solution or pyridine

-

Dichloromethane (DCM) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or hexanes/ethyl acetate for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (1.0 eq.) in dichloromethane (10-20 mL per gram of aniline).

-

Addition of Base: Add 10% aqueous NaOH (2.0-3.0 eq.) to the stirred solution. Alternatively, for a non-aqueous setup, use pyridine (1.2 eq.) as the base and solvent.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the vigorously stirred mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If using aqueous NaOH, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

If using pyridine, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[4][5]

Table 1: Representative Data for N-Acylation of 4-Butylaniline with Acyl Chlorides

| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Acetyl Chloride | 10% NaOH | DCM/Water | 1 | 90-95 |

| Benzoyl Chloride | Pyridine | Pyridine | 2 | 85-92 |

| Propanoyl Chloride | 10% NaOH | DCM/Water | 1.5 | 88-94 |

Protocol II: N-Acylation with Acid Anhydrides

Acid anhydrides are also effective acylating agents, often used for acetylation reactions with acetic anhydride. They are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction. A base is typically used to catalyze the reaction and neutralize the carboxylic acid byproduct.

Mechanism of Acylation with Acid Anhydrides

The mechanism is analogous to that with acyl chlorides. The aniline nitrogen attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, with the carboxylate as the leaving group, to form the amide and a molecule of carboxylic acid.

Diagram: General Workflow for N-Acylation of 4-Butylaniline

Caption: General workflow for the N-acylation of 4-butylaniline.

Experimental Protocol

This protocol provides a general method for the N-acetylation of 4-butylaniline using acetic anhydride.

Materials:

-

4-Butylaniline

-

Acetic anhydride

-

Sodium acetate or pyridine

-

Water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a flask, dissolve 4-butylaniline (1.0 eq.) in a minimal amount of glacial acetic acid or water.

-

Addition of Base: Add sodium acetate (1.2 eq.) or pyridine (1.2 eq.) to the solution.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq.) to the stirred mixture. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The product may precipitate out of the solution.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product fully.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude N-(4-butylphenyl)acetamide from an ethanol/water mixture.

Table 2: Representative Data for N-Acetylation of 4-Butylaniline

| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | 0.5 - 1 | 92-98 |

| Acetic Anhydride | Pyridine | Pyridine | 1 - 2 | 90-95 |

Protocol III: N-Acylation with Carboxylic Acids and Coupling Agents

Direct amidation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling agents are used to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[6]

Mechanism of Carbodiimide-Mediated Coupling

The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the 4-butylaniline. The amine attacks the activated carbonyl group, forming a tetrahedral intermediate which then collapses to the amide product and a urea byproduct.[8] HOBt can react with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and racemization (if the carboxylic acid is chiral).[6]

Diagram: Mechanism of EDC/HOBt Mediated Amide Coupling

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol

This protocol outlines a general procedure for the coupling of a carboxylic acid with 4-butylaniline using EDC and HOBt.

Materials:

-

4-Butylaniline

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq.), 4-butylaniline (1.1 eq.), and HOBt (1.2 eq.) in DCM or DMF, add DIPEA or TEA (1.5 eq.).

-

Addition of Coupling Agent: Cool the mixture to 0 °C and add EDC (1.2 eq.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with the solvent used. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 3: Representative Data for EDC/HOBt Coupling with 4-Butylaniline

| Carboxylic Acid | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzoic Acid | DIPEA | DCM | 16 | 80-90 |

| Propanoic Acid | TEA | DMF | 12 | 85-95 |

| Phenylacetic Acid | DIPEA | DCM | 18 | 82-92 |

Troubleshooting and Field-Proven Insights

-

Incomplete Reactions: If TLC indicates the presence of starting material, consider adding more acylating agent or coupling reagent. In the case of Schotten-Baumann reactions, ensuring vigorous stirring is crucial for biphasic systems. For sluggish coupling reactions, gentle heating (40-50 °C) may be beneficial.

-

Side Reactions: With acyl chlorides, hydrolysis of the reagent can occur if moisture is present. Ensure all glassware is dry and use anhydrous solvents. In carbodiimide couplings, the formation of N-acylurea byproduct can be minimized by the addition of HOBt.[8]

-

Purification Challenges: The urea byproduct from DCC is often insoluble in many organic solvents and can be removed by filtration.[10] The byproduct from EDC is water-soluble and can be removed during the aqueous work-up.[10] If the amide product is difficult to crystallize, column chromatography is the preferred method of purification.

Conclusion

The N-acylation of 4-butylaniline is a versatile and indispensable reaction for the synthesis of a wide range of valuable compounds. By understanding the underlying mechanisms and having access to detailed and reliable protocols for different acylating agents, researchers can confidently and efficiently prepare N-(4-butylphenyl)amides. The choice of method will depend on the specific acyl group to be introduced, the scale of the reaction, and the available reagents. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution of this important synthetic transformation.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Wikipedia. (n.d.). Carbodiimide. In Wikipedia. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

-

Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(5), 2843-2848.

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

- Bansal, R. K. (n.d.).

-

University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.

-

International Journal of Trend in Scientific Research and Development. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. [Link]

-

IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. testbook.com [testbook.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. researchgate.net [researchgate.net]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 2-Bromo-N-(4-butylphenyl)acetamide in Medicinal Chemistry

Abstract

2-Bromo-N-(4-butylphenyl)acetamide is a versatile

Chemical Biology & Mechanism of Action[1][2]

The Electrophilic Warhead

The core utility of this compound lies in the reactivity of its

Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (

Role of the 4-Butyl Group: Unlike the generic 2-bromo-N-phenylacetamide, the para-butyl chain significantly increases the compound's LogP (partition coefficient). This modification serves two purposes:

-

Membrane Permeability: Enhances cellular uptake for in situ labeling.

-

Hydrophobic Recognition: Provides a "selectivity filter," directing the probe toward cysteine residues located near hydrophobic pockets (e.g., the back-cleft of kinase ATP-binding sites).

Visualization: Cysteine Alkylation Pathway

Figure 1: Mechanism of covalent protein modification via

Applications in Drug Discovery[3][4]

Covalent Fragment Screening

In modern "electrophile-first" drug discovery, libraries of cysteine-reactive fragments are screened against therapeutic targets. This compound serves as a representative Type II covalent probe (highly reactive).

-

Objective: Identify "ligandable" cysteines on a protein surface.

-

Workflow: The compound is incubated with the protein, followed by intact protein Mass Spectrometry (MS) to detect a mass shift corresponding to the adduct (+268 Da - HBr).

Synthetic Intermediate (Hantzsch Synthesis)

Beyond biological testing, this compound is a critical building block for synthesizing aminothiazoles , a scaffold found in numerous FDA-approved drugs (e.g., Dasatinib).

-

Reaction: Condensation with thioamides or thioureas yields 2-aminothiazoles or 2-substituted thiazoles.

Experimental Protocols

Synthesis of this compound

Note: This reaction is exothermic and produces HBr gas. Perform in a fume hood.

Reagents:

-

4-Butylaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)[2]

-

Triethylamine (

, 1.2 eq) or -

Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve 4-butylaniline (10 mmol) and

(12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath. -

Addition: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Caution: Vigorous reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated

(aq). Extract the organic layer, wash with water and brine, and dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via

-NMR (characteristic singlet for

Glutathione (GSH) Reactivity Assay

This assay quantifies the intrinsic electrophilicity of the warhead, predicting potential toxicity (off-target reactivity).

Materials:

-

Compound (10 mM in DMSO)

-

Reduced L-Glutathione (GSH)

-

Phosphate Buffer (PBS, pH 7.4)

-

LC-MS/MS or HPLC-UV

Protocol:

-

Prepare a 100

M solution of the compound in PBS (pH 7.4) containing 500 -

Incubate at 37°C.

-

Aliquot samples at

min. -

Quench aliquots with 1% Formic Acid.

-

Analyze by HPLC to measure the depletion of the parent compound.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Data Interpretation:

|

Workflow Visualization

Covalent Fragment Screening Workflow

Figure 2: Workflow for identifying druggable cysteines using this compound.

Safety & Handling

-

Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).

-

Lachrymator:

-haloacetamides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood. -

Storage: Store at 2-8°C, protected from light and moisture. Reacts slowly with atmospheric moisture to form the corresponding alcohol and HBr.

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link

-

Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

-

BenchChem Technical Support. "2-Bromoacetamide as a Precision Tool in Alkylation Chemistry." BenchChem Application Notes (2025). Link

-

Organic Syntheses. "N-Bromoacetamide." Org.[3][4][5] Synth. 1951, 31, 17. Link

Sources

Preparation of Acetanilide Derivatives Using Bromoacetyl Chloride: An In-depth Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acetanilide Scaffolds and Their α-Halo Acetylated Derivatives

Acetanilide, an aniline derivative, and its analogues are foundational scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an α-haloacetyl group, specifically through the use of bromoacetyl chloride, generates highly versatile intermediates. The reactivity of the carbon-bromine bond allows for subsequent nucleophilic substitution reactions, making these derivatives valuable precursors for the synthesis of a wide array of biologically active molecules, including potential antimicrobial and anticancer agents.[3] This guide provides a comprehensive overview of the synthesis of N-bromoacetyl-aniline derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Mechanistic Insights: The Acylation of Anilines

The reaction between an aniline derivative and bromoacetyl chloride is a classic example of nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl chloride. This is followed by the elimination of a chloride ion, forming the corresponding N-(bromoacetyl)aniline derivative and hydrochloric acid as a byproduct.

It is crucial to understand that the reactivity of the aniline ring towards electrophilic aromatic substitution is significantly modulated by the acylation of the amino group. The lone pair of electrons on the nitrogen, which strongly activates the aromatic ring in aniline, becomes delocalized through resonance with the adjacent carbonyl group in the resulting acetanilide.[4][5][6][7] This deactivation is often a desired effect, as it allows for more controlled and selective subsequent reactions on the aromatic ring.[4][7][8]

Core Synthesis Workflow

The following diagram illustrates the general workflow for the preparation of acetanilide derivatives using bromoacetyl chloride.

Sources

Application Notes and Protocols for 2-bromo-N-(4-butylphenyl)acetamide: A Guide to Safe Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Author's Note on Scientific Integrity

Compound Profile and Hazard Identification

2-bromo-N-(4-butylphenyl)acetamide is a substituted aromatic acetamide. The key structural features influencing its reactivity and potential hazards are the electrophilic carbon adjacent to the bromine atom and the amide linkage. This structure makes it a reactive alkylating agent, capable of covalently modifying biological nucleophiles.

Table 1: Chemical and Hazard Profile

| Property | Data/Information | Source(s) |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₆BrNO | - |

| Molecular Weight | 270.17 g/mol | - |

| Physical State | Presumed to be a solid at room temperature. | Inferred from analogs[1][4] |

| GHS Hazard Class (Inferred from Analogs) | Acute Toxicity, Oral (Category 3/4) Skin Corrosion/Irritation (Category 1B/2) Serious Eye Damage/Irritation (Category 1/2) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1][2][5] |

| Primary Hazards | Corrosive: Causes severe skin burns and eye damage.[2] Toxic: Harmful or toxic if swallowed.[1][5] Irritant: May cause respiratory irritation.[6] |[1][2][5][6] |

The primary danger associated with α-bromoacetamides is their ability to cause severe tissue damage upon contact.[2][5] The α-bromoacetyl group is a strong electrophile, which can lead to alkylation of proteins and nucleic acids, causing cellular damage. Ingestion can lead to severe internal injury, and inhalation of dust can irritate the respiratory tract.[6][7]

Mandatory Storage Protocols

Proper storage is critical to maintain the chemical's integrity and prevent accidental exposure. The general sensitivity of related compounds to light and moisture informs these protocols.[8]

-

Container: Store in the original, tightly sealed container from the manufacturer.

-

Location: Keep in a cool, dry, and dark location. A dedicated, ventilated cabinet for corrosive and toxic chemicals is required.

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or a larger sealed container with a desiccant. Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][9]

-

Temperature: Store at room temperature unless otherwise specified by the supplier. Some N-bromoacetamide solutions may require storage at -20°C or -80°C to maintain stability.[10]

Chemical Handling Workflow

Handling of this compound requires a stringent adherence to a hierarchy of controls to minimize exposure risk.

Hierarchy of Controls

The most effective way to manage risk is to use a combination of controls, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] A full-face shield must be worn over the goggles when handling the solid or preparing solutions.

-

Skin Protection:

-

Gloves: Wear chemical-resistant, unlined gloves such as nitrile rubber. Do not use latex gloves. Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected.

-

Clothing: A chemical-resistant laboratory coat must be worn. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

-

-

Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[11] If a fume hood is not available or engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[9]

Step-by-Step Handling Protocol

A. Preparation and Weighing

-

Designate Area: Cordon off a specific area within a chemical fume hood for handling. Ensure the area is clean and uncluttered.

-

Assemble Equipment: Bring all necessary equipment (spatulas, weigh paper, secondary containers) into the fume hood.

-

Don PPE: Put on all required PPE before opening the primary container.

-

Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto weigh paper or directly into a tared container. Avoid generating dust.

-

Seal Container: Tightly close the primary container immediately after weighing.

-

Clean Up: Wipe down the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.

B. Use in Experiments

-

Transfer: If adding the solid to a reaction, do so carefully within the fume hood. If making a solution, add the solid slowly to the solvent with stirring to prevent splashing.

-

Monitor: Keep the reaction vessel within the fume hood for the duration of the experiment.

Emergency and Spill Procedures

Immediate and correct response is crucial in an emergency.

Emergency Response Flowchart

Caption: Emergency response flowchart for exposure or spills.

First Aid Measures (Based on Analogs)

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[12]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Collect Waste: Collect all waste in a clearly labeled, sealed container.

-

Labeling: Label the container with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

-

National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 854092-05-0 | 2-Bromo-N-(4-ethylphenyl)acetamide. Retrieved from [Link]

-

Chem-Space. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]

-

Chu, W., et al. (2016). Copper increases reductive dehalogenation of haloacetamides by zero-valent iron in drinking water: Reduction efficiency and integrated toxicity risk. Water Research, 106, 45-53. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromoacetamide. PubChem Compound Database. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

Sources

- 1. 2-bromo-N-phenylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 67056-04-6 | 2-Bromo-N-butylacetamide - AiFChem [aifchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

- 8. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(4-butylphenyl)acetamide

Welcome to the technical support center dedicated to the synthesis of 2-bromo-N-(4-butylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer optimized protocols for this essential synthetic transformation. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.

Question: My yield of this compound is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields are a common challenge in N-acylation reactions and can typically be attributed to one of three main areas: incomplete reaction, competing side reactions, or product loss during workup and purification.

1. Incomplete Reaction:

-

Causality: The nucleophilicity of the amine (4-butylaniline) may be insufficient to react completely with the acylating agent, or the reaction may not have reached equilibrium or completion. The purity of the starting materials is also critical; impurities can inhibit the reaction.[1]

-

Solutions:

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline. The reaction is complete when the aniline spot is no longer visible.

-

Verify Reagent Quality: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a properly stored reagent. Ensure your 4-butylaniline is pure and free from oxidation byproducts, which can often be identified by a dark coloration.

-

Optimize Reaction Time and Temperature: While these reactions are often rapid, some systems require longer stir times. Typically, the reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[2]

-

2. Competing Side Reactions:

-

Causality: The primary side reaction is the formation of a di-acylated byproduct where the nitrogen atom of the newly formed amide attacks a second molecule of bromoacetyl bromide. Another significant issue is the hydrolysis of the highly reactive bromoacetyl bromide by trace amounts of water in the solvent or on the glassware.

-

Solutions:

-

Control Stoichiometry: Add the bromoacetyl bromide dropwise to the solution of 4-butylaniline. This maintains a low concentration of the acylating agent at any given time, favoring the primary N-acylation over di-acylation.[2]

-

Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry acetone, THF, or dichloromethane). Flame-dry your glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the bromoacetyl bromide.[1]

-

3. Product Loss During Workup or Purification:

-

Causality: The product can be lost during aqueous washes if the pH is not optimal, or during recrystallization if an inappropriate solvent is chosen, leading to high solubility of the product in the cold mother liquor.[1]

-

Solutions:

-

Optimize Extraction: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in the organic phase.

-

Refine Recrystallization: The choice of recrystallization solvent is critical. Ethanol or mixtures of ethanol and water are often effective.[1] Perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold to maximize recovery.

-

Question: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?

Answer: Discoloration is almost always due to the presence of oxidized impurities.

-

Causality: Anilines, including 4-butylaniline, are susceptible to air oxidation, which forms highly colored byproducts. Trace impurities in the starting materials or formed during the reaction can also contribute to the color.[1]

-

Solutions:

-

Purify Starting Material: If your 4-butylaniline is discolored, consider purifying it by distillation or column chromatography before use.

-

Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes contact with oxygen, preventing oxidation of the starting material.[1]

-

Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

-

Question: My TLC shows multiple spots even after a long reaction time. How do I identify them and adjust my reaction?

Answer: Multiple spots on TLC indicate a mixture of starting material, product, and potentially byproducts.

-

Causality: The most common culprits are unreacted 4-butylaniline, the desired product (this compound), and a di-acylated byproduct.

-

Troubleshooting Workflow:

Caption: A logical workflow for diagnosing multi-spot TLC results.

-

Identification and Solutions:

-

Unreacted Starting Material: The aniline spot will be more polar (lower Rf) than the product. If present, the reaction is incomplete. Extend the reaction time or consider gentle heating.[2]

-

Di-acylated Byproduct: This byproduct is less polar (higher Rf) than the desired product. Its presence indicates the reaction conditions are too harsh or the stoichiometry is off. Ensure slow, dropwise addition of bromoacetyl bromide.

-

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and which one should I choose? A base is crucial for neutralizing the hydrogen bromide (HBr) that is generated as a byproduct.[3] If not neutralized, this acid will protonate the starting 4-butylaniline, forming an ammonium salt. This salt is not nucleophilic and will not react with the acylating agent, effectively stopping the reaction.

-

Common Choices:

-

Tertiary Amines (e.g., Triethylamine, Pyridine): These are organic-soluble bases that act as both an acid scavenger and can sometimes catalyze the reaction. Use 1.1 to 1.5 equivalents.

-

Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are often used in a two-phase system or as a suspension.[4] They are inexpensive and easy to remove during workup. Using a phase transfer catalyst like TBAB with K₂CO₃ can be a very efficient system.[4]

-

Q2: Which solvent is best for this synthesis? The ideal solvent should be aprotic and able to dissolve the 4-butylaniline starting material. It should not react with the bromoacetyl bromide.

-

Recommended Solvents:

-

Acetone: Often a good choice due to its polarity and ability to dissolve a wide range of materials.[1]

-

Dichloromethane (DCM) or Chloroform: Good general-purpose aprotic solvents.

-

Tetrahydrofuran (THF): Another excellent aprotic solvent. Ensure it is anhydrous.

-

Q3: Can I use bromoacetic acid with a coupling agent instead of bromoacetyl bromide? Yes, this is a viable alternative and can sometimes offer better control and milder reaction conditions, which is beneficial for sensitive substrates.

-

Methodology: You can use bromoacetic acid with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). However, these reactions can be slower, and purification to remove the coupling byproducts (e.g., DCU) is required. For many standard syntheses, the acyl chloride/bromide route is more direct.[5]

Q4: How should I purify the final product? Recrystallization is the most common and effective method for purifying this compound.[1]

-

General Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If the solution is colored, treat it with activated carbon.

-

Hot filter the solution to remove insoluble impurities and carbon.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

-

If recrystallization fails or the product remains an oil, column chromatography using silica gel is the next best option.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

4-butylaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-butylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0-5 °C using an ice bath.

-

Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

-

Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 20-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Once the 4-butylaniline is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water (if needed)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve easily, add more hot ethanol in small portions.

-

If the solution remains cloudy or colored, add a spatula tip of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the carbon and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

-

Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to remove all traces of solvent.

-

Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm purity and identity.

Data Summary

The following table provides representative reaction conditions that can be used as a starting point for optimization.

| Parameter | Condition A (Standard) | Condition B (Phase Transfer) | Notes |

| Base | Triethylamine (1.2 eq) | K₂CO₃ (2.0 eq) | K₂CO₃ is a milder, cheaper base. |

| Catalyst | None | TBAB (0.1 eq) | TBAB facilitates the reaction in a two-phase system. |

| Solvent | Anhydrous DCM | Dichloromethane (DCM) | Anhydrous conditions are less critical with the K₂CO₃ system. |

| Temperature | 0 °C to RT | Room Temperature | The phase transfer method can often be run at a constant RT. |

| Workup | Acid/Base Washes | Simple Water Wash | Workup is simpler with an inorganic base. |

References

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved February 15, 2026, from [Link]

-

Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). ijarsct. Retrieved February 15, 2026, from [Link]

-

Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Retrieved February 15, 2026, from [Link]

-

Oliveto, E. P., & Gerold, C. (n.d.). N-BROMOACETAMIDE. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of bromo substituted-4-biphenyl acetamide derivatives. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-